molecular formula C16H12BrNO2 B3093426 N-(4-Bromopheneethyl-phthalimide CAS No. 124499-18-9

N-(4-Bromopheneethyl-phthalimide

Cat. No.: B3093426
CAS No.: 124499-18-9
M. Wt: 330.17 g/mol
InChI Key: BHAQWVPXYIADCG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(4-Bromophenethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

2-(4-Bromophenethyl)isoindoline-1,3-dione interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s affinity for the receptor was predicted through in silico analysis, which assessed the binding energy (∆G) of the compound to the receptor .

Biochemical Pathways

The interaction of 2-(4-Bromophenethyl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in transmitting signals in the brain that coordinate movement, behavior, and cognition. Changes in this pathway can have downstream effects on these physiological processes.

Pharmacokinetics

The pharmacokinetic properties of 2-(4-Bromophenethyl)isoindoline-1,3-dione were predicted using in silico analysis . This analysis assessed the compound’s potential for absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Chemical Reactions Analysis

N-(4-Bromopheneethyl-phthalimide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

N-(4-Bromopheneethyl-phthalimide) can be compared with other similar compounds, such as:

This compound) stands out due to its specific application in the study of CB1 receptor modulators and its unique structural features that make it suitable for various chemical reactions and research applications .

Properties

IUPAC Name

2-[2-(4-bromophenyl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAQWVPXYIADCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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